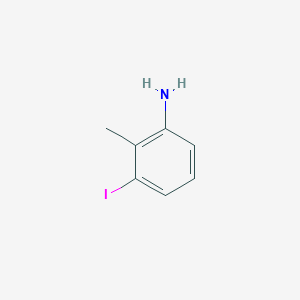

2-氨基-6-碘甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there are no direct references to the synthesis of 2-amino-6-iodotoluene in the provided studies, similar compounds and methodologies offer insights into potential synthetic routes. The use of molecular iodine in chemoselective synthesis techniques, as seen in the synthesis of multisubstituted pyridines from amino acids, indicates the role of iodine in facilitating complex molecular constructions (Xiang et al., 2016). Additionally, the application of hypervalent iodine reagents for functionalization, as demonstrated in the introduction of oxygen-containing functionalities, suggests a method for introducing the iodine atom into the toluene framework (Yu et al., 2010).

Molecular Structure Analysis

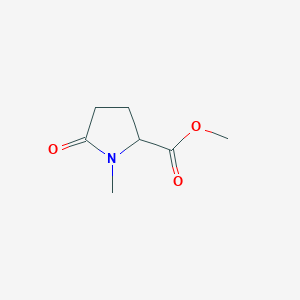

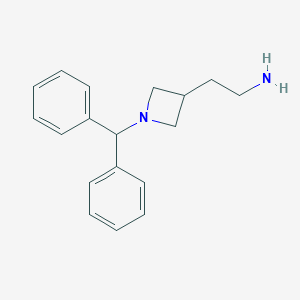

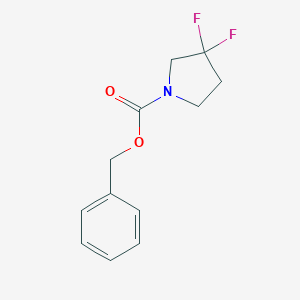

The molecular structure of 2-amino-6-iodotoluene, characterized by its amino and iodine substituents, plays a critical role in its reactivity and applications. Structural isomerization studies, such as those on anilinonicotinic acids, provide insight into how structural modifications can lead to new synthons and influence molecular interactions (Peng et al., 2018).

Chemical Reactions and Properties

The presence of both amino and iodine groups in 2-amino-6-iodotoluene allows for a variety of chemical reactions, including nucleophilic substitutions and oxidative couplings. The use of iodine as a catalyst in the synthesis of quinazolin-4(3H)-ones showcases the potential for iodine-mediated reactions involving 2-amino-6-iodotoluene (Mohammed et al., 2015).

Physical Properties Analysis

The physical properties of 2-amino-6-iodotoluene, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Studies on similar compounds provide insights into how functional groups affect these properties. For example, research on the crystal structures of primary products from the selective reduction of trinitrotoluene highlights the impact of functional groups on molecular packing and physical characteristics (Graham et al., 2004).

Chemical Properties Analysis

2-Amino-6-iodotoluene's chemical properties, such as reactivity and stability, stem from its functional groups. The ability of amino acids to undergo oxidative synthesis into complex structures using iodine catalysis indicates the reactive nature of compounds bearing similar functional groups (Xu et al., 2017).

科学研究应用

乌尔曼型 N-芳基化

2-氨基-6-碘甲苯: 用于乌尔曼型 N-芳基化反应,该反应对于合成复杂含氮化合物至关重要。 该过程在生物学、制药学和材料科学领域具有重要意义 . 该反应与各种芳基/杂芳基碘化物兼容,从而产生高度取代的吡啶、吲哚或吲唑环。 该方法的突出之处在于它可以在水性介质中以及在环境温度或接近环境温度下进行,为传统方案提供了一种可持续且高效的替代方案 .

属性

IUPAC Name |

3-iodo-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEAHFLEZWXHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596550 |

Source

|

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172681-47-9 |

Source

|

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)